2,3-Diphenylthieno[3,4-b]pyrazine
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Overview
Description
2,3-Diphenylthieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a thieno[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions. Its molecular formula is C18H12N2S, and it has a molecular weight of 288.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylthieno[3,4-b]pyrazine typically involves the reaction of 3,4-diaminothiophene with benzil in the presence of acetic acid. This reaction proceeds through a cyclization process, forming the thieno[3,4-b]pyrazine ring system . The reaction conditions generally include heating the reactants under reflux for several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The availability of starting materials like 3,4-diaminothiophene and benzil, along with the relatively straightforward reaction conditions, makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,3-Diphenylthieno[3,4-b]pyrazine has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-diphenylthieno[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in the context of perovskite solar cells, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) within the cell. This is achieved through its matched energy levels, ideal surface topographies, and high hole mobilities . In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Thieno[3,4-b]pyrazine: A simpler analog without the phenyl groups, used in the synthesis of low-bandgap polymers.
Pyrrolopyrazine: Another heterocyclic compound with a similar core structure, known for its diverse biological activities.
Uniqueness: 2,3-Diphenylthieno[3,4-b]pyrazine stands out due to the presence of phenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in advanced materials and potential therapeutic agents .
Properties
CAS No. |
90070-13-6 |
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Molecular Formula |
C18H12N2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,3-diphenylthieno[3,4-b]pyrazine |
InChI |
InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)17-18(14-9-5-2-6-10-14)20-16-12-21-11-15(16)19-17/h1-12H |
InChI Key |
KMVPSPDLRGMLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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